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Compound of Interest

Compound Name: Fmoc-D-Pro-OH

Cat. No.: B557622 Get Quote

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the spectroscopic data for N-(9-

Fluorenylmethoxycarbonyl)-D-proline (Fmoc-D-Pro-OH), a critical building block in modern

solid-phase peptide synthesis (SPPS). Accurate characterization of this raw material is

essential for ensuring the quality and purity of synthesized peptides. This guide presents

nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along

with detailed experimental protocols for data acquisition.

Spectroscopic Data
The structural integrity and purity of Fmoc-D-Pro-OH (Molecular Formula: C₂₀H₁₉NO₄,

Molecular Weight: 337.37 g/mol ) can be reliably confirmed using a combination of

spectroscopic techniques.[1][2] The following tables summarize the expected quantitative data

from ¹H NMR, ¹³C NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Data
NMR spectroscopy provides detailed information about the molecular structure. Spectra are

typically recorded in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

Table 1: ¹H NMR Spectroscopic Data for Fmoc-D-Pro-OH
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Chemical Shift (δ) ppm Multiplicity Assignment

7.75 - 7.80 d 2H, Aromatic (Fmoc)

7.58 - 7.65 m 2H, Aromatic (Fmoc)

7.30 - 7.45 m 4H, Aromatic (Fmoc)

4.20 - 4.50 m
4H, Fmoc CH, CH₂ and Proline

α-CH

3.40 - 3.60 m 2H, Proline δ-CH₂

1.80 - 2.20 m 4H, Proline β-CH₂ and γ-CH₂

| ~10.0 - 12.0 | br s | 1H, Carboxylic Acid OH |

Note: Peak positions and multiplicities can exhibit slight variations depending on the solvent

and concentration.

Table 2: ¹³C NMR Spectroscopic Data for Fmoc-D-Pro-OH
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Chemical Shift (δ) ppm Assignment

~174 - 176 C=O (Carboxylic Acid)

~154 - 156 C=O (Carbamate)

~143 - 144 Aromatic C (Fmoc, Quaternary)

~141 Aromatic C (Fmoc, Quaternary)

~127 - 128 Aromatic CH (Fmoc)

~127 Aromatic CH (Fmoc)

~125 Aromatic CH (Fmoc)

~120 Aromatic CH (Fmoc)

~67 - 68 Fmoc O-CH₂

~59 - 60 Proline α-CH

~47 Fmoc CH

~46 - 47 Proline δ-CH₂

~29 - 30 Proline β-CH₂

| ~23 - 24 | Proline γ-CH₂ |

Note: Carbonyl carbons are typically found in the most downfield region of the spectrum.[3]

Infrared (IR) and Mass Spectrometry (MS) Data
IR spectroscopy is used to identify the presence of key functional groups, while mass

spectrometry confirms the molecular weight of the compound.

Table 3: IR Absorption and Mass Spectrometry Data for Fmoc-D-Pro-OH
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Technique Measurement Assignment

IR 2500-3300 cm⁻¹ (broad)
O-H stretch (Carboxylic
Acid)

~1700 cm⁻¹ C=O stretch (Carbamate)

~1690 cm⁻¹ C=O stretch (Carboxylic Acid)

1500-1600 cm⁻¹ C=C stretch (Aromatic)

1200-1300 cm⁻¹ C-O stretch

MS (ESI+) 338 m/z [M+H]⁺

| | 360 m/z | [M+Na]⁺ |

Note: The broad O-H stretch in the IR spectrum is characteristic of a carboxylic acid.[4] The

mass spectrum confirms the expected molecular weight, with a prominent peak at m/z 338

corresponding to the protonated molecule [M+H]⁺.[5]

Experimental Protocols
The following sections provide detailed methodologies for acquiring the spectroscopic data

presented above.

NMR Spectroscopy Protocol
Sample Preparation: Dissolve 5-10 mg of Fmoc-D-Pro-OH in approximately 0.7 mL of a

suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

¹H NMR Acquisition:

Acquire a standard one-dimensional proton spectrum.

Set the spectral width to cover a range of -2 to 12 ppm.
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Use a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise

ratio.

Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).[6]

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum.

Set the spectral width to cover a range of 0 to 220 ppm.

A larger number of scans is required (typically 1024 or more) due to the low natural

abundance of the ¹³C isotope.[3]

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

IR Spectroscopy Protocol
Infrared spectra for solid samples are commonly obtained using an Attenuated Total

Reflectance (ATR) FT-IR spectrometer, which requires minimal sample preparation.[7]

Sample Preparation: Place a small amount (a few milligrams) of the solid Fmoc-D-Pro-OH
powder directly onto the ATR crystal.

Instrumentation: Use an FT-IR spectrometer equipped with an ATR accessory.

Data Acquisition:

Record a background spectrum of the empty ATR crystal.

Lower the instrument's anvil to press the sample firmly against the crystal.

Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.[8]

Co-add 16-32 scans to improve the signal-to-noise ratio.

The resulting spectrum should be automatically ratioed against the background spectrum

to produce a spectrum in absorbance or transmittance units.
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Mass Spectrometry Protocol
Electrospray Ionization (ESI) is a soft ionization technique well-suited for analyzing protected

amino acids.

Sample Preparation:

Prepare a dilute solution of Fmoc-D-Pro-OH (approx. 0.1 mg/mL) in a suitable solvent

such as methanol or acetonitrile.

A small amount of formic acid (0.1%) may be added to the solvent to promote protonation

and the formation of [M+H]⁺ ions.

Instrumentation: Use a mass spectrometer equipped with an ESI source, such as a

quadrupole, ion trap, or time-of-flight (TOF) analyzer.

Data Acquisition:

Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10

µL/min).

Acquire data in positive ion mode to detect protonated molecules ([M+H]⁺) and other

adducts like [M+Na]⁺.

Scan a mass range appropriate for the expected molecular weight (e.g., 100-500 m/z).

Visualization of Analytical Workflow
The following diagram illustrates a standardized workflow for the comprehensive spectroscopic

analysis of a chemical compound such as Fmoc-D-Pro-OH, from sample preparation to final

structural confirmation.
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Caption: General workflow for the spectroscopic characterization of Fmoc-D-Pro-OH.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [A Technical Guide to the Spectroscopic
Characterization of Fmoc-D-Pro-OH]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b557622#spectroscopic-data-for-fmoc-d-pro-oh-nmr-
ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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